alpha-(4-Chloro-3-nitroanilino)-P-cresol
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Overview
Description
Alpha-(4-Chloro-3-nitroanilino)-P-cresol is an organic compound that features a chloro and nitro group attached to an aniline moiety, which is further linked to a cresol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3-nitroanilino)-P-cresol typically involves the nitration of 4-chloroaniline followed by coupling with P-cresol. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chloro-3-nitroanilino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Alpha-(4-Chloro-3-nitroanilino)-P-cresol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of alpha-(4-Chloro-3-nitroanilino)-P-cresol involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitroaniline: Shares the chloro and nitro groups but lacks the cresol moiety.
3,4-Dichloro-2-nitroaniline: Contains additional chloro groups, leading to different reactivity and applications.
4-Iodo-3-nitroaniline: Features an iodine atom instead of chlorine, affecting its chemical properties.
Uniqueness
Alpha-(4-Chloro-3-nitroanilino)-P-cresol is unique due to its combination of functional groups and the presence of the cresol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
196935-04-3 |
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Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C13H11ClN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-7,15,17H,8H2 |
InChI Key |
POCLXGTTWPFNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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